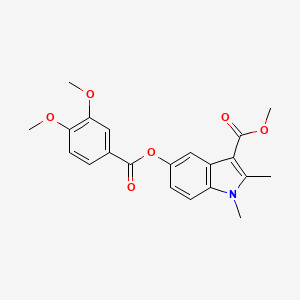

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-19(21(24)27-5)15-11-14(7-8-16(15)22(12)2)28-20(23)13-6-9-17(25-3)18(10-13)26-4/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKPIMOOAORDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the esterification of 3,4-dimethoxybenzoic acid with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,4-dimethoxybenzoate: A simpler ester derivative with similar chemical properties.

3,4-Dimethoxybenzoic acid: The parent acid of the ester, used in various chemical syntheses.

Indole derivatives: Compounds with similar indole structures, used in a wide range of applications.

Uniqueness

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole derivative with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

- Molecular Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 345.35 g/mol

The biological activity of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds in the indole family exhibit significant antimicrobial properties. A study screening a library of indole derivatives identified several compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | TBD | Potentially active |

| 5-Fluoro analogue | 16 | Weak activity against MRSA |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. The presence of methoxy groups in the structure enhances solubility and bioactivity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines (e.g., HEK293) demonstrated that while some derivatives exhibited cytotoxic effects at higher concentrations, methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate showed minimal cytotoxicity at therapeutic doses.

| Compound | IC50 (µg/mL) | Remarks |

|---|---|---|

| Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | TBD | Low cytotoxicity observed |

| Tamoxifen (control) | 9 | Higher cytotoxicity |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise against fungal pathogens such as Cryptococcus neoformans. The antifungal activity was assessed using similar MIC evaluations:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | ≤0.25 | Potent antifungal activity |

| Fluconazole (control) | 8 | Standard reference |

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate:

- Antibacterial Screening : A comprehensive screening of indole analogues revealed that those with halogen substitutions exhibited enhanced antibacterial activity against MRSA.

- Structural Optimization : Research focused on modifying the methoxy groups to improve solubility and potency against resistant strains.

- In Vivo Studies : Preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate, and how are reaction conditions optimized?

- Methodology : A modified procedure involves coupling 3,4-dimethoxybenzoyl chloride with a pre-synthesized indole carboxylate intermediate under anhydrous conditions. For example, a two-step synthesis could include:

Esterification : Reacting 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Acylation : Introducing the 3,4-dimethoxybenzoyloxy group via nucleophilic acyl substitution using DCC/DMAP as coupling agents in dichloromethane .

- Optimization : Key parameters include temperature control (0–25°C), stoichiometric excess of the acylating agent (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis. Yields typically range from 40–60% .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, indole protons at δ 6.5–8.0 ppm).

- HRMS : Exact mass analysis (e.g., calculated for C₂₂H₂₁NO₇: 411.1318) confirms molecular formula .

- X-ray Crystallography : SHELXL refinement (via programs like WinGX) validates bond lengths/angles and detects crystallographic disorder .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis?

- Root Cause Analysis : Common issues include competing side reactions (e.g., ester hydrolysis) or steric hindrance from the 1,2-dimethyl groups on the indole ring.

- Solutions :

- Use bulky coupling agents (e.g., EDC·HCl instead of DCC) to improve regioselectivity.

- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Case Study : If observed ¹H NMR chemical shifts deviate from DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G*), consider:

Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. CDCl₃) using the IEFPCM model.

Tautomerism : Check for keto-enol or rotameric equilibria via variable-temperature NMR .

Q. How is biological activity assessed for derivatives of this compound?

- In Vitro Assays :

- Enzyme Inhibition : Screen against targets like cytochrome P450 using fluorometric assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Q. What crystallographic challenges arise during polymorphism studies, and how are they managed?

- Challenges : Multiple crystal forms (e.g., solvates vs. anhydrates) due to flexible 3,4-dimethoxybenzoyloxy moiety.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.